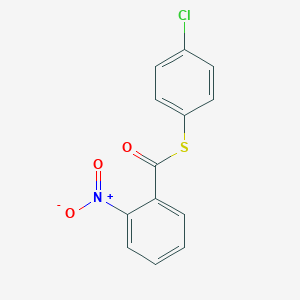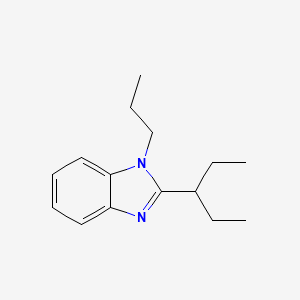![molecular formula C19H19NO2S B5848311 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as PTPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTPA is a derivative of the naturally occurring amino acid proline and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is believed to interact with the transmembrane domains of GPCRs. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to enhance the activity of certain GPCRs, while inhibiting the activity of others.
Biochemical and Physiological Effects
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of platelet aggregation, and the activation of certain ion channels. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its ability to selectively modulate the activity of certain GPCRs and its potential use as a tool for drug discovery. However, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid also has some limitations, including its relatively low potency and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research involving 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. One area of interest is the development of more potent analogs of 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid that could be used as drug candidates. Another area of interest is the study of the structural basis for 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid's activity and its interactions with GPCRs. Finally, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid could be used as a tool for studying the role of GPCRs in various physiological processes, including pain, inflammation, and cardiovascular disease.
合成法
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with 2-thiophenecarboxaldehyde to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with 2-bromobenzyl bromide to form the final product, 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid.
科学的研究の応用
3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in various physiological processes and are targets for many pharmaceutical drugs. 3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
3-[1-(2-phenylethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(22)11-9-16-8-10-17(18-7-4-14-23-18)20(16)13-12-15-5-2-1-3-6-15/h1-8,10,14H,9,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBAWOOZJVXOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)


![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)

![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)
